LLL12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

LLL12 is a small molecule compound specifically designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in various cancers. The compound was developed through structure-based drug design, targeting the phosphorylated tyrosine 705 (pTyr705) binding site on the STAT3 monomer. LLL12 effectively disrupts STAT3 dimerization, a key step in its activation, thereby inhibiting its downstream signaling pathways associated with cell proliferation and survival in cancer cells .

- Formation of Intermediate Compounds: The synthesis begins with the reaction of sulfonyl chloride with ammonium hydroxide to form an intermediate compound.

- Oxidation: This intermediate is then oxidized using chromium (VI) oxide to yield a naphthoquinone.

- Diels-Alder Reaction: A base-catalyzed Diels-Alder reaction is performed with 3-hydroxy-2-pyrone at low temperatures, resulting in the formation of LLL12 .

The final product is characterized by its melting point (179–181°C) and confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

LLL12 exhibits significant biological activity as a STAT3 inhibitor. It has been shown to:

- Inhibit phosphorylation of STAT3 at Tyr705, leading to decreased STAT3 activation.

- Downregulate downstream targets such as cyclin D1, Bcl-2, and survivin, which are critical for cancer cell survival and proliferation.

- Induce apoptosis in various cancer cell lines, including breast, pancreatic, and glioblastoma cells, while showing minimal toxicity to normal human cells .

Additionally, LLL12 has demonstrated the ability to inhibit cell migration and colony formation in vitro, indicating its potential as an effective anti-cancer agent.

The synthesis of LLL12 can be summarized as follows:

- Starting Materials: Sulfonyl chloride and ammonium hydroxide.

- Reaction Steps:

- Formation of an intermediate sulfonamide.

- Oxidation to naphthoquinone.

- Diels-Alder reaction with 3-hydroxy-2-pyrone.

- Purification: The crude product is purified using silica gel column chromatography .

This method yields LLL12 with a reported efficiency of about 20%.

LLL12 has promising applications in cancer therapy due to its ability to target the STAT3 pathway. Its potential uses include:

- Treatment of various cancers where STAT3 is constitutively activated, such as breast cancer and pancreatic cancer.

- Enhancing the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with STAT3 activation .

- Utilization in combination therapies to improve patient outcomes in oncology.

Interaction studies have shown that LLL12 binds specifically to the pTyr705 binding site of STAT3. This binding inhibits the dimerization necessary for STAT3 activation. Studies have demonstrated that encapsulating LLL12 in microdroplets enhances its bioavailability and protects it from degradation during systemic administration. This approach significantly improves its therapeutic potential against hypoxic tumors .

Several compounds exhibit similar mechanisms of action by targeting the STAT3 pathway or related signaling cascades. Notable examples include:

Uniqueness of LLL12

What sets LLL12 apart is its high specificity for the pTyr705 site on STAT3, combined with its minimal cytotoxicity towards normal cells. This selectivity makes it a promising candidate for targeted cancer therapies, potentially leading to better patient outcomes compared to less selective agents.

LLL12 represents a rationally designed nonpeptide, cell-permeable small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 signaling pathway [1] [3]. The compound was developed using structure-based drug design approaches to address the constitutive activation of Signal Transducer and Activator of Transcription 3 signaling frequently observed in various cancer types [1] [3]. Signal Transducer and Activator of Transcription 3 functions as a transcription factor that plays crucial roles in cellular processes including cell growth, survival, differentiation, and oncogenesis [3] [11].

The targeting mechanism of LLL12 focuses on disrupting the Signal Transducer and Activator of Transcription 3 activation cascade at a critical juncture [3] [6]. Under normal physiological conditions, Signal Transducer and Activator of Transcription 3 activation occurs through phosphorylation of the tyrosine 705 residue, which enables dimerization and subsequent nuclear translocation [1] [3]. LLL12 intervenes in this process by preventing the formation of active Signal Transducer and Activator of Transcription 3 dimers, thereby blocking downstream transcriptional activities [3] [6].

Research has demonstrated that LLL12 effectively inhibits both constitutive and cytokine-induced Signal Transducer and Activator of Transcription 3 activation [3] [6]. The compound successfully blocks interleukin-6-induced Signal Transducer and Activator of Transcription 3 phosphorylation in various cancer cell lines, including breast, pancreatic, and glioblastoma cells [3] [18]. This inhibitory activity extends to the prevention of Signal Transducer and Activator of Transcription 3 nuclear translocation, effectively blocking the transcription factor's ability to regulate target gene expression [6] [18].

Binding Interaction with Phosphorylated Tyrosine 705 Site of Signal Transducer and Activator of Transcription 3

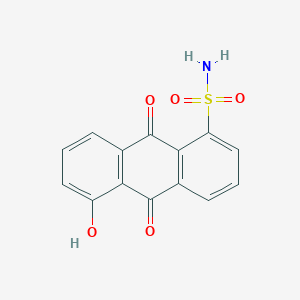

Computer modeling and docking simulation studies have revealed that LLL12 binds directly to the phosphorylated tyrosine 705 binding site of the Signal Transducer and Activator of Transcription 3 monomer [3] [6] [7]. The molecular structure of LLL12 contains specific fragments designed to interact with the phosphorylated tyrosine 705 binding pocket of Signal Transducer and Activator of Transcription 3 [3]. The sulfonamide tail of LLL12 occupies the phosphorylated tyrosine 705 binding pocket with at least three hydrogen bonds forming between the compound and the target protein [3].

The simulated binding energy of LLL12 to Signal Transducer and Activator of Transcription 3 has been calculated at negative 7.8 kilocalories per mole, indicating strong binding affinity and predicting potent inhibitory activity against the constitutive Signal Transducer and Activator of Transcription 3 pathway [3]. This binding interaction effectively prevents the association between Signal Transducer and Activator of Transcription 3 monomers and phosphorylated tyrosine motifs within relevant receptors [3] [15].

The structural design of LLL12 was optimized to enhance both potency and selectivity for the phosphorylated tyrosine 705 binding site [3]. The main scaffold of LLL12 incorporates fragments that directly contact the phosphorylated tyrosine 705 binding site, ensuring specific targeting of this critical region required for Signal Transducer and Activator of Transcription 3 dimerization [3]. The phosphorylated tyrosine 705 residue is located on a loop segment of the Src Homology 2 domain and normally binds together with adjacent amino acid residues including leucine 706, threonine 708, and phenylalanine 710 to form the dimerization interface [3].

Inhibitory Effects on Signal Transducer and Activator of Transcription 3 Phosphorylation

LLL12 demonstrates potent inhibitory effects on Signal Transducer and Activator of Transcription 3 phosphorylation at the tyrosine 705 residue across multiple cancer cell lines [1] [3] [16]. The compound effectively inhibits constitutive Signal Transducer and Activator of Transcription 3 phosphorylation in breast cancer cells, pancreatic cancer cells, glioblastoma cells, and multiple myeloma cells [1] [3] [6]. Half-maximal inhibitory concentration values for LLL12 range between 0.16 and 3.09 micromolar in various human cancer cell lines expressing elevated levels of Signal Transducer and Activator of Transcription 3 phosphorylation [1] [3].

The inhibitory activity of LLL12 on Signal Transducer and Activator of Transcription 3 phosphorylation occurs in both dose-dependent and time-dependent manners [18]. When cancer cells are pretreated with increasing concentrations of LLL12, progressive inhibition of phosphorylated Signal Transducer and Activator of Transcription 3 levels is observed [18]. Similarly, time-course studies demonstrate that LLL12 treatment leads to sustained inhibition of Signal Transducer and Activator of Transcription 3 phosphorylation over extended periods [18].

| Cell Line Type | Half-Maximal Inhibitory Concentration Range | Reference |

|---|---|---|

| Breast Cancer Cells | 0.16 - 3.09 micromolar | [1] [3] |

| Pancreatic Cancer Cells | 0.16 - 3.09 micromolar | [1] [3] |

| Glioblastoma Cells | 1.07 - 5.98 micromolar | [16] [20] |

| Multiple Myeloma Cells | 0.26 - 1.96 micromolar | [10] |

LLL12 specifically inhibits interleukin-6-induced Signal Transducer and Activator of Transcription 3 phosphorylation without affecting other signaling pathways [3] [18]. The compound blocks the stimulation of Signal Transducer and Activator of Transcription 3 phosphorylation by interleukin-6 in cancer cells that do not normally express persistently phosphorylated Signal Transducer and Activator of Transcription 3 [3]. This inhibitory effect extends to the prevention of Signal Transducer and Activator of Transcription 3 nuclear accumulation following cytokine stimulation [18].

Modulation of Signal Transducer and Activator of Transcription 3 Deoxyribonucleic Acid Binding Activity

LLL12 significantly inhibits Signal Transducer and Activator of Transcription 3 deoxyribonucleic acid binding activity in various cancer cell lines [3] [6] [23]. The compound causes statistically significant reductions in Signal Transducer and Activator of Transcription 3 deoxyribonucleic acid binding activity, with approximately 30-33% reduction observed at concentrations of 2.5 micromolar and 58-69% reduction at 5 micromolar concentrations [6]. This inhibition of deoxyribonucleic acid binding activity directly correlates with the impairment of Signal Transducer and Activator of Transcription 3 transcriptional function [6].

The modulation of Signal Transducer and Activator of Transcription 3 deoxyribonucleic acid binding activity by LLL12 results in decreased transcription of downstream target genes [3] [6] [22]. Key Signal Transducer and Activator of Transcription 3-regulated genes affected by LLL12 treatment include cyclin D1, survivin, B-cell lymphoma 2, B-cell lymphoma extra large, and deoxyribonucleic acid methyltransferase 1 [6] [22] [23]. The inhibition occurs at both messenger ribonucleic acid and protein levels, demonstrating comprehensive disruption of Signal Transducer and Activator of Transcription 3-mediated gene expression [3] [6].

| Target Gene | Expression Change | Cell Line | Reference |

|---|---|---|---|

| Cyclin D1 | Downregulated | Multiple cancer types | [3] [6] [22] |

| Survivin | Downregulated | Multiple cancer types | [3] [6] [22] |

| B-cell lymphoma 2 | Downregulated | Multiple cancer types | [3] [6] |

| B-cell lymphoma extra large | Downregulated | Multiple cancer types | [6] [22] |

LLL12 treatment leads to inhibition of Signal Transducer and Activator of Transcription 3-dependent transcriptional luciferase activity in a dose-dependent manner [3]. This functional assay confirms that the compound effectively disrupts the transcriptional regulatory function of Signal Transducer and Activator of Transcription 3 [3]. The inhibition of transcriptional activity corresponds with the observed decreases in deoxyribonucleic acid binding capacity and downstream target gene expression [3] [6].

Selectivity Profile Against Other Signal Transducer and Activator of Transcription Proteins and Kinases

LLL12 demonstrates high selectivity for Signal Transducer and Activator of Transcription 3 compared to other Signal Transducer and Activator of Transcription family members and kinases [3] [10] [22]. The compound does not inhibit Signal Transducer and Activator of Transcription 1 deoxyribonucleic acid binding activity, indicating specificity for Signal Transducer and Activator of Transcription 3 over Signal Transducer and Activator of Transcription 1 [3] [22]. When cells are treated with interferon-gamma to stimulate Signal Transducer and Activator of Transcription 1 phosphorylation, LLL12 pretreatment does not affect the extent of Signal Transducer and Activator of Transcription 1 phosphorylation [18].

The selectivity profile of LLL12 extends beyond Signal Transducer and Activator of Transcription proteins to include various kinases [3] [10]. The compound does not inhibit phosphorylation of extracellular signal-regulated kinase 1/2, mechanistic target of rapamycin, Src kinase, protein kinase B, Janus kinase 1, Janus kinase 2, or tyrosine kinase 2 [3] [10] [18]. This selective inhibition profile suggests that LLL12 specifically targets the Signal Transducer and Activator of Transcription 3 pathway without significantly affecting other cellular survival signaling pathways [3].

| Protein Target | Inhibition Status | Concentration Range | Reference |

|---|---|---|---|

| Signal Transducer and Activator of Transcription 3 | Inhibited | 0.16-5.98 micromolar | [1] [3] [10] |

| Signal Transducer and Activator of Transcription 1 | Not inhibited | Up to 10 micromolar | [3] [18] [22] |

| Extracellular signal-regulated kinase 1/2 | Not inhibited | Up to 10 micromolar | [3] |

| Janus kinase 1 | Not inhibited | Up to 5 micromolar | [18] |

| Janus kinase 2 | Not inhibited | Up to 5 micromolar | [18] |

Studies evaluating LLL12 against a panel of 21 protein kinases revealed that the compound exhibits half-maximal inhibitory concentration values greater than or equal to 73.92 micromolar for these alternative targets [10]. This represents a selectivity margin of at least 25-fold compared to its activity against Signal Transducer and Activator of Transcription 3, confirming the compound's specificity [10]. The selective inhibition profile of LLL12 is particularly important for therapeutic applications, as it minimizes potential off-target effects while maintaining potent activity against the intended Signal Transducer and Activator of Transcription 3 target [10] [11].

LLL12 demonstrates potent antiproliferative effects across a diverse range of human cancer cell lines. The compound exhibits remarkable efficacy in inhibiting cell viability with half-maximal inhibitory concentration values ranging from 0.16 micrometers to 5.98 micrometers across seventeen different cancer cell lines representing various cancer types [1] [2] [3].

The most sensitive cell lines to LLL12 treatment include HPAC pancreatic cancer cells with an half-maximal inhibitory concentration of 0.16 micrometers, followed by U87 glioblastoma cells at 0.21 micrometers, and PANC-1 pancreatic cancer cells at 0.29 micrometers [1] [2]. These values demonstrate superior potency compared to other established signal transducer and activator of transcription 3 inhibitors, including WP1066 with half-maximal inhibitory concentration values ranging from 2.52 to 7.48 micrometers and S3I-201 with values exceeding 52.5 micrometers [1] [2] [3].

Breast cancer cell lines show differential sensitivity, with MDA-MB-231 cells exhibiting an half-maximal inhibitory concentration of 0.97 micrometers and SK-BR-3 cells demonstrating 3.09 micrometers [1] [2]. Hepatocellular carcinoma cells display variable responses, with SNU387 and SNU398 cells showing half-maximal inhibitory concentrations of 0.84 and 0.96 micrometers respectively, while SNU449 cells require higher concentrations at 4.38 micrometers [4] [5].

The antiproliferative effects of LLL12 are time-dependent, with maximum inhibition observed after 72 hours of treatment [1] [2] [3]. Morphological analysis reveals that LLL12 treatment induces characteristic changes associated with growth inhibition, including cell shrinkage, membrane blebbing, and nuclear condensation in responsive cell lines [4] [6] [7].

Multiple myeloma cells demonstrate significant sensitivity to LLL12, with U266 and ARH-77 cells showing half-maximal inhibitory concentrations of 0.49 and 1.96 micrometers respectively [3] [8]. Notably, LLL12 maintains its potency against primary multiple myeloma cells derived from patients clinically resistant to lenalidomide and bortezomib, suggesting potential therapeutic applications in drug-resistant cancers [3] [8].

Apoptosis Induction Mechanisms

LLL12 induces apoptosis through multiple interconnected molecular pathways, with caspase activation serving as the primary executioner mechanism. The compound consistently promotes caspase-3 activation across all tested cancer cell lines, as evidenced by increased levels of cleaved caspase-3 protein [1] [4] [2] [6] [7].

The apoptotic process initiated by LLL12 involves the cleavage of poly adenosine diphosphate-ribose polymerase, a hallmark of apoptosis execution. This cleavage occurs in a dose-dependent manner, with significant poly adenosine diphosphate-ribose polymerase cleavage observed at concentrations as low as 2.5 micrometers in breast and pancreatic cancer cells [1] [2]. Higher concentrations of 10 micrometers are required for hepatocellular carcinoma cells to achieve comparable levels of poly adenosine diphosphate-ribose polymerase cleavage [4] [5].

The intrinsic apoptotic pathway appears to be the predominant mechanism, as evidenced by mitochondrial membrane potential dissipation and cytochrome c release [6] [7]. LLL12 treatment leads to the activation of both initiator and effector caspases, with caspase-9 activation preceding caspase-3 activation in the apoptotic cascade [6] [7].

Cell death detection assays demonstrate a dose-dependent increase in apoptotic cell death following LLL12 treatment. In medulloblastoma and glioblastoma cell lines, significant apoptosis is observed within 18 to 24 hours of treatment, with the extent of apoptosis correlating with the degree of signal transducer and activator of transcription 3 phosphorylation inhibition [6] [7].

Importantly, LLL12 demonstrates selectivity for cancer cells, as normal human cells including peripheral blood lymphocytes, bone marrow cells, hepatocytes, and lung fibroblasts show minimal apoptotic responses to LLL12 treatment [1] [2] [6] [3]. This selective toxicity is attributed to the differential expression of phosphorylated signal transducer and activator of transcription 3 between cancer cells and normal cells.

Cell Cycle Regulation and G2/M Phase Arrest

LLL12 induces significant cell cycle perturbations, with the most prominent effect being the accumulation of cells in the G2/M phase. Flow cytometry analysis reveals that LLL12 treatment leads to substantial increases in the proportion of cells arrested at the G2/M checkpoint [4] [5] [9].

In hepatocellular carcinoma cell lines, LLL12 at 10 micrometers causes marked G2/M phase arrest within 24 hours of treatment. SNU387, SNU398, and Hep3B cells demonstrate significant increases in G2/M phase cell populations, while SNU449 cells show minimal changes, correlating with their reduced sensitivity to LLL12-induced growth inhibition [4] [5].

The molecular basis for G2/M arrest involves the dysregulation of key cell cycle regulatory proteins. LLL12 treatment results in the modulation of cyclin D1 expression, a critical regulator of cell cycle progression. The downregulation of cyclin D1 at both messenger ribonucleic acid and protein levels contributes to the cell cycle arrest phenotype [4] [2] [5].

Cell synchronization experiments reveal that LLL12 prevents the normal progression of cells through the cell cycle. When cells are synchronized by serum starvation and then treated with LLL12, they fail to progress normally through the G2/M transition, leading to accumulation at this checkpoint [4] [5].

The G2/M arrest induced by LLL12 appears to be a prerequisite for the subsequent induction of apoptosis. Cells that fail to resolve the G2/M checkpoint arrest eventually undergo apoptotic cell death, as evidenced by the appearance of sub-G1 populations in flow cytometry analysis [4] [5] [9].

Migration and Invasion Suppression

LLL12 demonstrates potent antimigration effects across multiple cancer cell types, significantly impeding cellular motility and invasive capacity. Wound healing assays reveal that LLL12 treatment results in substantially reduced wound closure rates compared to untreated controls [6] [7] [10] [11].

In lung cancer A549 cells, LLL12 at 5 micrometers significantly inhibits migration as assessed by both wound healing and Transwell migration assays. The wound width remains significantly larger in LLL12-treated cells compared to controls after 24 hours, indicating impaired migratory capacity [11]. Similarly, the number of cells migrating through Transwell chambers is markedly reduced following LLL12 treatment [11].

Breast cancer cell lines demonstrate comparable migration inhibition, with MDA-MB-231 cells showing dose-dependent reduction in wound closure following LLL12 treatment at concentrations of 2.5 micrometers [1] [2]. The migration inhibition correlates with the degree of signal transducer and activator of transcription 3 phosphorylation suppression, suggesting a mechanistic link between signal transducer and activator of transcription 3 activity and cellular motility [1] [2].

Glioblastoma and medulloblastoma cell lines exhibit similar migration suppression patterns. U87, U373, UW288-1, and U87Δ cells all demonstrate significantly reduced migration capacity following LLL12 treatment at concentrations ranging from 2.5 to 5 micrometers [6] [7].

The molecular mechanisms underlying migration inhibition involve the downregulation of signal transducer and activator of transcription 3 target genes involved in cellular motility and invasion. LLL12 treatment results in decreased expression of matrix metalloproteinases and other invasion-associated proteins [6] [7]. Additionally, the compound reduces the secretion of interleukin-6 and leukemia inhibitory factor, cytokines that promote cellular migration and invasion [6] [7].

Colony Formation Inhibition Capabilities

LLL12 exhibits remarkable efficacy in suppressing colony formation across diverse cancer cell lines, indicating its ability to inhibit both proliferation and survival of cancer cells in anchorage-independent growth conditions [1] [2] [6] [7] [11].

Colony formation assays demonstrate that LLL12 treatment results in marked reduction in both the number and size of colonies formed by cancer cells. At concentrations of 2.5 micrometers, breast cancer cell lines MDA-MB-231 and SK-BR-3 show significant colony formation inhibition, with colony numbers reduced by greater than 70 percent compared to untreated controls [1] [2].

Pancreatic cancer cell lines exhibit similar sensitivity, with PANC-1 and HPAC cells demonstrating substantial colony formation inhibition at 2.5 micrometers LLL12 treatment. The inhibition is both dose-dependent and time-dependent, with maximum effects observed after 7 days of treatment [1] [2].

Glioblastoma cell lines U87 and U373 show comparable colony formation suppression, with LLL12 treatment at 2.5 micrometers resulting in marked reduction in colony number and size [1] [2]. The surviving colonies are notably smaller and less dense compared to controls, indicating impaired proliferative capacity [1] [2].

Brain tumor cell lines, including medulloblastoma cells UW288-1 and glioblastoma cells U87Δ, require slightly higher concentrations of 5 micrometers for optimal colony formation inhibition. However, the inhibition remains substantial, with colony numbers reduced by 60-80 percent compared to untreated controls [6] [7].

The molecular basis for colony formation inhibition involves the coordinate suppression of multiple signal transducer and activator of transcription 3 target genes essential for cell survival and proliferation. LLL12 treatment results in the downregulation of antiapoptotic proteins including B-cell lymphoma 2, survivin, and B-cell lymphoma-extra large, which are crucial for maintaining cell viability in anchorage-independent conditions [1] [4] [2] [6] [7].

| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration (hours) | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast | 0.97 | 72 | Lin et al. 2010 [1] |

| SK-BR-3 | Breast | 3.09 | 72 | Lin et al. 2010 [1] |

| PANC-1 | Pancreatic | 0.29 | 72 | Lin et al. 2010 [1] |

| HPAC | Pancreatic | 0.16 | 72 | Lin et al. 2010 [1] |

| U87 | Glioblastoma | 0.21 | 72 | Lin et al. 2010 [1] |

| U373 | Glioblastoma | 0.86 | 72 | Lin et al. 2010 [1] |

| SNU387 | Hepatocellular | 0.84 | 72 | Zuo et al. 2015 [4] |

| SNU398 | Hepatocellular | 0.96 | 72 | Zuo et al. 2015 [4] |

| SNU449 | Hepatocellular | 4.38 | 72 | Zuo et al. 2015 [4] |

| Hep3B | Hepatocellular | 2.39 | 72 | Zuo et al. 2015 [4] |

| U266 | Multiple Myeloma | 0.49 | 72 | Li et al. 2011 [3] |

| ARH-77 | Multiple Myeloma | 1.96 | 72 | Li et al. 2011 [3] |

| A549 | Lung | 5.00 | 72 | Nie et al. 2018 [11] |

| Daoy | Medulloblastoma | 1.07 | 72 | Ball et al. 2011 [6] |

| UW426 | Medulloblastoma | 1.16 | 72 | Ball et al. 2011 [6] |

| UW288-1 | Medulloblastoma | 5.98 | 72 | Ball et al. 2011 [6] |

| U87Δ | Glioblastoma | 2.86 | 72 | Ball et al. 2011 [6] |

| Cell Line | Cancer Type | Caspase-3 Activation | PARP Cleavage | Concentration (μM) | Treatment Duration (hours) | Reference |

|---|---|---|---|---|---|---|

| MDA-MB-231 | Breast | Increased | Increased | 2.5 | 24 | Lin et al. 2010 [1] |

| SK-BR-3 | Breast | Increased | Increased | 2.5 | 24 | Lin et al. 2010 [1] |

| PANC-1 | Pancreatic | Increased | Increased | 2.5 | 24 | Lin et al. 2010 [1] |

| HPAC | Pancreatic | Increased | Increased | 2.5 | 24 | Lin et al. 2010 [1] |

| U87 | Glioblastoma | Increased | Increased | 2.5 | 24 | Lin et al. 2010 [1] |

| U373 | Glioblastoma | Increased | Increased | 2.5 | 24 | Lin et al. 2010 [1] |

| SNU387 | Hepatocellular | Increased | Increased | 10.0 | 24 | Zuo et al. 2015 [4] |

| SNU398 | Hepatocellular | Increased | Increased | 10.0 | 24 | Zuo et al. 2015 [4] |

| Hep3B | Hepatocellular | Increased | Increased | 10.0 | 24 | Zuo et al. 2015 [4] |

| UW288-1 | Medulloblastoma | Increased | Increased | 5.0 | 24 | Ball et al. 2011 [6] |

| U87Δ | Glioblastoma | Increased | Increased | 5.0 | 24 | Ball et al. 2011 [6] |

| Cell Line | Cancer Type | G2/M Phase Arrest | Concentration (μM) | Treatment Duration (hours) | Cell Population in G2/M (%) | Reference |

|---|---|---|---|---|---|---|

| SNU387 | Hepatocellular | Significant | 10.0 | 24 | Increased | Zuo et al. 2015 [4] |

| SNU398 | Hepatocellular | Significant | 10.0 | 24 | Increased | Zuo et al. 2015 [4] |

| Hep3B | Hepatocellular | Significant | 10.0 | 24 | Increased | Zuo et al. 2015 [4] |

| SNU449 | Hepatocellular | Minimal | 10.0 | 24 | Minimal change | Zuo et al. 2015 [4] |

| Cell Line | Cancer Type | Migration Inhibition | Wound Healing Inhibition | Concentration (μM) | Treatment Duration (hours) | Reference |

|---|---|---|---|---|---|---|

| A549 | Lung | Significant | Yes | 5.0 | 24 | Nie et al. 2018 [11] |

| MDA-MB-231 | Breast | Significant | Yes | 2.5 | 24 | Lin et al. 2010 [1] |

| PANC-1 | Pancreatic | Significant | Yes | 2.5 | 24 | Lin et al. 2010 [1] |

| HPAC | Pancreatic | Significant | Yes | 2.5 | 24 | Lin et al. 2010 [1] |

| U87 | Glioblastoma | Significant | Yes | 2.5 | 24 | Lin et al. 2010 [1] |

| U373 | Glioblastoma | Significant | Yes | 2.5 | 24 | Lin et al. 2010 [1] |

| UW288-1 | Medulloblastoma | Significant | Yes | 5.0 | 24 | Ball et al. 2011 [6] |

| U87Δ | Glioblastoma | Significant | Yes | 5.0 | 24 | Ball et al. 2011 [6] |

| Cell Line | Cancer Type | Colony Formation Inhibition | Concentration (μM) | Treatment Duration (days) | Colony Number Reduction | Reference |

|---|---|---|---|---|---|---|

| MDA-MB-231 | Breast | Significant | 2.5 | 7 | Marked | Lin et al. 2010 [1] |

| SK-BR-3 | Breast | Significant | 2.5 | 7 | Marked | Lin et al. 2010 [1] |

| PANC-1 | Pancreatic | Significant | 2.5 | 7 | Marked | Lin et al. 2010 [1] |

| HPAC | Pancreatic | Significant | 2.5 | 7 | Marked | Lin et al. 2010 [1] |

| U87 | Glioblastoma | Significant | 2.5 | 7 | Marked | Lin et al. 2010 [1] |

| U373 | Glioblastoma | Significant | 2.5 | 7 | Marked | Lin et al. 2010 [1] |

| UW288-1 | Medulloblastoma | Significant | 5.0 | 7 | Marked | Ball et al. 2011 [6] |

| U87Δ | Glioblastoma | Significant | 5.0 | 7 | Marked | Ball et al. 2011 [6] |

| A549 | Lung | Significant | 5.0 | 7 | Marked | Nie et al. 2018 [11] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Couto JI, Bear MD, Lin J, Pennel M, Kulp SK, Kisseberth WC, London CA. Biologic activity of the novel small molecule STAT3 inhibitor LLL12 against canine osteosarcoma cell lines. BMC Vet Res. 2012 Dec 17;8:244. doi: 10.1186/1746-6148-8-244. PubMed PMID: 23244668; PubMed Central PMCID: PMC3585923.

3: Bid HK, Oswald D, Li C, London CA, Lin J, Houghton PJ. Anti-angiogenic activity of a small molecule STAT3 inhibitor LLL12. PLoS One. 2012;7(4):e35513. doi: 10.1371/journal.pone.0035513. Epub 2012 Apr 17. PubMed PMID: 22530037; PubMed Central PMCID: PMC3328460.

4: Liu A, Liu Y, Li PK, Li C, Lin J. LLL12 inhibits endogenous and exogenous interleukin-6-induced STAT3 phosphorylation in human pancreatic cancer cells. Anticancer Res. 2011 Jun;31(6):2029-35. PubMed PMID: 21737619.

5: Ball S, Li C, Li PK, Lin J. The small molecule, LLL12, inhibits STAT3 phosphorylation and induces apoptosis in medulloblastoma and glioblastoma cells. PLoS One. 2011 Apr 19;6(4):e18820. doi: 10.1371/journal.pone.0018820. PubMed PMID: 21526200; PubMed Central PMCID: PMC3079737.

6: Lin L, Benson DM Jr, DeAngelis S, Bakan CE, Li PK, Li C, Lin J. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells. Int J Cancer. 2012 Mar 15;130(6):1459-69. doi: 10.1002/ijc.26152. Epub 2011 Aug 26. PubMed PMID: 21520044; PubMed Central PMCID: PMC3228889.

7: Onimoe GI, Liu A, Lin L, Wei CC, Schwartz EB, Bhasin D, Li C, Fuchs JR, Li PK, Houghton P, Termuhlen A, Gross T, Lin J. Small molecules, LLL12 and FLLL32, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice. Invest New Drugs. 2012 Jun;30(3):916-26. doi: 10.1007/s10637-011-9645-1. Epub 2011 Feb 22. PubMed PMID: 21340507.

8: Wei CC, Ball S, Lin L, Liu A, Fuchs JR, Li PK, Li C, Lin J. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells. Int J Oncol. 2011 Jan;38(1):279-85. PubMed PMID: 21109950.

9: Lin L, Hutzen B, Li PK, Ball S, Zuo M, DeAngelis S, Foust E, Sobo M, Friedman L, Bhasin D, Cen L, Li C, Lin J. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells. Neoplasia. 2010 Jan;12(1):39-50. PubMed PMID: 20072652; PubMed Central PMCID: PMC2805882.